4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol
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Overview
Description
The compound "4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" belongs to a class of chemicals that are often studied for their potential pharmacological properties and chemical functionalities. Research in this area focuses on understanding the synthesis, molecular structure, and properties of such compounds to explore their applications in various fields.
Synthesis Analysis
Compounds similar to "4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" are synthesized through multi-step chemical processes, often involving the formation of key intermediates such as pyrimidin-4-yl derivatives and the introduction of specific functional groups to achieve desired chemical structures and properties. These processes highlight the importance of precise chemical reactions and conditions for the successful synthesis of targeted compounds (Romo et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These studies provide insights into the arrangement of atoms, molecular conformations, and intramolecular interactions, which are crucial for understanding the compound's reactivity and interaction with biological targets (Murugavel et al., 2014).
properties
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-22-14-16-5-4-13(17-14)19-8-9-21-12-15(20,11-19)10-18-6-2-3-7-18/h4-5,20H,2-3,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIOOFGSKIOFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCOCC(C2)(CN3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol |
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